molecular formula C8H9ClN2O2 B1455348 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide CAS No. 757251-62-0

4-chloro-N-methoxy-N-methylpyridine-2-carboxamide

Cat. No. B1455348
M. Wt: 200.62 g/mol
InChI Key: FRRHMIUYUJSUQL-UHFFFAOYSA-N
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Description

4-Chloro-N-methoxy-N-methylpyridine-2-carboxamide is a chemical compound with the CAS Number: 757251-62-0 . It has a molecular weight of 200.62 and its molecular formula is C8H9ClN2O2 . The IUPAC name for this compound is 4-chloro-N-methoxy-N-methyl-2-pyridinecarboxamide .


Molecular Structure Analysis

The molecular structure of 4-Chloro-N-methoxy-N-methylpyridine-2-carboxamide can be represented by the InChI code: 1S/C8H9ClN2O2/c1-11(13-2)8(12)7-5-6(9)3-4-10-7/h3-5H,1-2H3 . This compound has 13 heavy atoms, 3 hydrogen bond acceptors, and no hydrogen bond donors . It has a topological polar surface area of 42.4Ų .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a boiling point of approximately 355.6±27.0°C at 760 mmHg . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthetic Methodologies

In the realm of synthetic chemistry, 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide is utilized as a crucial intermediate in the synthesis of complex molecules. For instance, it has been applied in the development of new synthetic pathways for pyridine derivatives, which are essential in pharmaceuticals and agrochemicals. A study demonstrated an efficient synthesis of chalcogen (S and Se) derivatives, providing a foundation for the exploration of novel organometallic compounds and their potential applications in catalysis and drug design (J. Dhau, Rupy Dhir, Amritpal S. Singh, 2011).

Medicinal Chemistry

In medicinal chemistry, the compound serves as a pivotal building block for the synthesis of various biologically active molecules. For example, it has been used in the preparation of novel annulated products from aminonaphthyridinones, showcasing its versatility in the creation of complex heterocyclic structures with potential therapeutic benefits (L. Deady, Shane M. Devine, 2006).

Material Science

In material science, the exploration of 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide's properties has led to discoveries in the design of functional materials. Research focusing on quantum chemical calculations and spectroscopic investigations has revealed insights into its molecular structure, electronic properties, and potential for non-linear optical applications. This fundamental understanding is crucial for designing materials with specific optical, electronic, or catalytic functions (K. Aarthi, H. Rajagopal, S. Muthu, V. Jayanthi, R. Girija, 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed (H302) . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water in case of eye contact (P305+P351+P338) .

properties

IUPAC Name

4-chloro-N-methoxy-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-11(13-2)8(12)7-5-6(9)3-4-10-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRHMIUYUJSUQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=NC=CC(=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20705484
Record name 4-Chloro-N-methoxy-N-methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20705484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-methoxy-N-methylpyridine-2-carboxamide

CAS RN

757251-62-0
Record name 4-Chloro-N-methoxy-N-methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20705484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of dimethylhydroxylamine HCl (510 mg, 5.18 mmol) and triethylamine (2.16 mL, 15.5 mmol) in anhydrous THF (9.41 mL) and acetonitrile (2.35 mL) was added 4-chloropyridine-2-carbonyl chloride hydrochloride (1.00 g, 4.71 mmol) at 0° C. The reaction mixture was stirred at 0° C. for 2 h then at RT for 16 h. The solvent was removed under reduced pressure and partitioned between EtOAc and water. The organic layer was washed with H2O and brine, dried over Na2SO4, and concentrated under reduced pressure. The crude product was purified by MPLC (biotage) eluted with 30% EtOAc/Hex to afford 925 mg (98%) of 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide as an orange oil: TLC (50% EtOAc/Hex), Rf=0.31.
Quantity
510 mg
Type
reactant
Reaction Step One
Quantity
2.16 mL
Type
reactant
Reaction Step One
Name
Quantity
9.41 mL
Type
solvent
Reaction Step One
Quantity
2.35 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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